molecular formula C7H6BrN3 B2621958 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1554289-01-8

2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No. B2621958
CAS RN: 1554289-01-8
M. Wt: 212.05
InChI Key: QWKFODNPTVNNLP-UHFFFAOYSA-N
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Description

“2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Molecular Structure Analysis

The molecular structure of “2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine” is established on the basis of the NMR spectroscopic data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine” include a density of 1.7±0.1 g/cm3, boiling point of 235.6±23.0 °C at 760 mmHg, vapour pressure of 0.1±0.5 mmHg at 25°C, enthalpy of vaporization of 47.2±3.0 kJ/mol, flash point of 96.3±22.6 °C, and index of refraction of 1.606 .

Scientific Research Applications

Materials Science and Optoelectronics

Imidazo[4,5-c]pyridine derivatives, including 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, exhibit luminescent properties. Researchers have explored their use in optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors . These materials hold promise for enhancing device efficiency and performance.

Anti-Cancer Drug Development

Imidazo[4,5-c]pyridines have attracted attention as potential anti-cancer agents. Researchers investigate their cytotoxic effects and ability to inhibit specific cellular pathways. The brominated derivative may serve as a lead compound for developing novel cancer therapies .

Functional Materials

The unique structure of imidazo[4,5-c]pyridines makes them valuable in designing functional materials. Researchers explore their use in organic semiconductors, conducting polymers, and other advanced materials . These applications contribute to fields like flexible electronics and wearable devices.

Safety and Hazards

When handling “2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine”, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

2-bromo-1-methylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-6-2-3-9-4-5(6)10-7(11)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKFODNPTVNNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

CAS RN

1554289-01-8
Record name 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
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